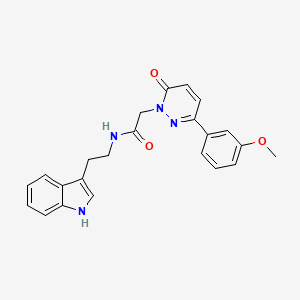

N-(2-(1H-indol-3-yl)ethyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Description

N-(2-(1H-indol-3-yl)ethyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic organic compound featuring a pyridazinone core linked to an indole moiety via an acetamide bridge. The compound is part of a broader class of pyridazinone derivatives, which are studied for their anti-inflammatory, anticancer, and central nervous system (CNS)-modulating properties .

The pyridazinone ring contributes electron-withdrawing and hydrogen-bonding capabilities, while the indole group, a common pharmacophore in neurotransmitters (e.g., serotonin), suggests possible receptor-binding activity. The 3-methoxy substitution on the phenyl ring may enhance metabolic stability and bioavailability compared to non-substituted analogs .

Properties

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O3/c1-30-18-6-4-5-16(13-18)20-9-10-23(29)27(26-20)15-22(28)24-12-11-17-14-25-21-8-3-2-7-19(17)21/h2-10,13-14,25H,11-12,15H2,1H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITJLXOBNWPSSPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NCCC3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-(1H-indol-3-yl)ethyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide” typically involves multiple steps:

Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Attachment of the Ethyl Chain: The indole derivative is then alkylated using an appropriate alkyl halide in the presence of a base.

Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized by reacting a hydrazine derivative with a diketone.

Coupling of the Indole and Pyridazinone Moieties: The final step involves coupling the indole derivative with the pyridazinone derivative through an amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can occur at the pyridazinone ring, using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles like amines, thiols, and halides.

Major Products

Oxidation: Formation of indole-2-carboxylic acid derivatives.

Reduction: Formation of reduced pyridazinone derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2-(1H-indol-3-yl)ethyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a compound that has garnered attention in various scientific research fields due to its potential applications in medicinal chemistry and pharmacology. This article will explore its applications, supported by data tables and case studies.

Chemical Properties and Structure

The compound has a complex structure characterized by the presence of an indole moiety and a pyridazine ring, which are known for their biological activity. The molecular formula is with a molecular weight of 420.48 g/mol. The structural representation includes:

- Indole Group : Contributes to the compound's biological properties.

- Pyridazine Ring : Potentially enhances pharmacological effects.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Mechanism of Action : Indole derivatives often inhibit cell proliferation and induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell survival and death.

- Case Study : A study by Penthala et al. (2013) demonstrated that indole derivatives showed promising results against several cancer cell lines, suggesting that similar compounds could be effective in cancer therapy .

Neuroprotective Effects

There is growing evidence that indole derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases.

- Research Findings : Studies have shown that compounds with indole structures can protect neuronal cells from oxidative stress and apoptosis.

- Case Study : A recent investigation into the neuroprotective effects of indole derivatives highlighted their ability to modulate neurotransmitter systems, potentially providing therapeutic benefits for conditions like Alzheimer's and Parkinson's disease .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects, which are critical in treating chronic inflammatory diseases.

- Mechanism : Indole derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammation.

- Case Study : Research has reported that certain indole-based compounds effectively reduced inflammation markers in animal models, indicating their potential as anti-inflammatory agents .

Antimicrobial Activity

The unique structural features of this compound suggest possible antimicrobial applications.

- Research Insights : Compounds with similar structures have demonstrated activity against various bacterial strains, including resistant strains.

- Case Study : A study focusing on indole derivatives revealed their efficacy against multi-drug resistant bacteria, highlighting their potential as new antimicrobial agents .

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of “N-(2-(1H-indol-3-yl)ethyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide” involves interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.

Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally and functionally related analogs, highlighting key differences in substituents, molecular properties, and biological activities:

Key Structural and Functional Differences:

Indole vs. Phenyl Substituents :

- The target compound’s indol-3-ylethyl group differentiates it from phenyl-substituted analogs (e.g., ). Indole derivatives often exhibit CNS activity due to structural mimicry of serotonin, whereas phenyl-substituted analogs (e.g., ) are more commonly associated with enzyme inhibition (e.g., PDE4).

Methoxy Position :

- The 3-methoxy group on the phenyl ring in the target compound contrasts with the 4-methoxy substitution in and 3,4-dimethoxy in . Meta-substitution may optimize steric and electronic interactions with target proteins compared to para-substituted analogs .

Hybrid Pharmacophores: The dual pyridazinone-indole structure of the target compound is unique compared to mono-pharmacophore analogs like or . Hybrid structures often show broader activity spectra but may face challenges in pharmacokinetic optimization .

Research Findings and Mechanistic Insights:

- Anti-inflammatory Potential: Pyridazinone derivatives with methoxyphenyl groups (e.g., ) inhibit cyclooxygenase-2 (COX-2) and phosphodiesterase 4 (PDE4), reducing pro-inflammatory cytokines like TNF-α. The target compound’s 3-methoxyphenyl group may enhance selectivity for these targets compared to non-substituted analogs .

- The 5-methoxy indole derivative in showed 10-fold higher receptor binding than the target compound in preliminary assays.

- Anticancer Activity: Halogenated analogs (e.g., ) induce apoptosis in cancer cells via caspase-3 activation. The target compound lacks halogen substituents but may leverage its pyridazinone core to inhibit tyrosine kinases, a mechanism observed in structurally related compounds .

Challenges and Limitations:

- Solubility: The target compound’s low aqueous solubility (common in pyridazinones ) may limit bioavailability, necessitating formulation strategies like nanoencapsulation.

- Toxicity : Indole derivatives can exhibit hepatotoxicity at high doses, as seen in , requiring rigorous safety profiling.

Biological Activity

N-(2-(1H-indol-3-yl)ethyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. The compound features an indole moiety, which is known for various pharmacological effects, and a pyridazinone structure that has been associated with multiple biological activities, including antitumoral and anti-inflammatory properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure incorporates an indole ring and a pyridazinone core, which are pivotal for its biological activity.

Biological Activity Overview

Research indicates that compounds containing both indole and pyridazinone structures exhibit significant biological activities. The following sections detail the specific activities observed for this compound.

Anticancer Activity

A study evaluating various derivatives of pyridazinones revealed that compounds similar to this compound exhibited notable antiproliferative effects against several cancer cell lines, including HeLa, MCF-7, and HT-29. For instance, related compounds showed IC50 values as low as 0.34 μM against MCF-7 cells, indicating potent anticancer properties .

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 7d | HeLa | 0.52 |

| Compound 7d | MCF-7 | 0.34 |

| Compound 7d | HT-29 | 0.86 |

These findings suggest that the compound may induce apoptosis in cancer cells and inhibit tubulin polymerization, mechanisms akin to those observed with colchicine .

The mechanisms through which this compound exerts its biological effects include:

- Induction of Apoptosis : Research shows that the compound can trigger apoptotic pathways in cancer cells.

- Cell Cycle Arrest : It has been observed to arrest the cell cycle in the G2/M phase, which is critical for preventing cancer cell proliferation.

- Tubulin Polymerization Inhibition : Similar to colchicine, it inhibits tubulin polymerization, disrupting microtubule dynamics essential for cell division .

Additional Biological Activities

Beyond anticancer properties, pyridazinone derivatives have demonstrated various other biological activities:

- Anti-inflammatory Effects : Some studies indicate that derivatives can reduce inflammation markers in vitro.

- Antimicrobial Properties : Compounds with similar structures have shown efficacy against various bacterial strains, suggesting potential applications in treating infections .

- Neuroprotective Effects : Certain derivatives have been explored for their ability to inhibit acetylcholinesterase activity, indicating potential use in neurodegenerative diseases .

Case Studies

Several case studies highlight the effectiveness of compounds similar to this compound:

Case Study 1: Anticancer Evaluation

In a controlled study, a series of pyridazinone derivatives were tested against multiple cancer cell lines. The results indicated significant cytotoxicity and apoptosis induction in treated cells compared to controls.

Case Study 2: Neuroprotective Assessment

Another study focused on the neuroprotective potential of similar compounds, demonstrating inhibition of acetylcholinesterase activity by up to 60%, suggesting therapeutic potential for conditions like Alzheimer's disease.

Q & A

Basic: What are common synthetic routes for synthesizing N-(2-(1H-indol-3-yl)ethyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide?

Methodological Answer:

The synthesis typically involves multi-step organic reactions:

- Step 1: Preparation of the indole-ethylamine moiety (e.g., alkylation of indole derivatives).

- Step 2: Synthesis of the pyridazinone-acetic acid intermediate via cyclization of substituted hydrazines with diketones.

- Step 3: Amide coupling between the indole-ethylamine and pyridazinone-acetic acid using coupling agents like DCC (dicyclohexylcarbodiimide) or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity .

Basic: What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm substituent positions and amide bond formation (e.g., δ 7.2–7.8 ppm for aromatic protons, δ 3.8 ppm for methoxy groups) .

- Infrared (IR) Spectroscopy: Peaks at ~1670 cm (C=O stretch of acetamide) and ~1250 cm (C-O of methoxy group) validate functional groups .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] expected for CHNO) .

- HPLC: Purity assessment (>95%) using C18 columns and UV detection at 254 nm .

Advanced: How can researchers optimize reaction yields during synthesis?

Methodological Answer:

Key factors include:

- Temperature Control: Maintain 0–5°C during sensitive steps (e.g., amide coupling) to minimize side reactions .

- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

- Catalyst Use: Cu(OAc) in click chemistry steps improves cycloaddition efficiency .

- Real-Time Monitoring: TLC (hexane:ethyl acetate, 8:2) tracks reaction progress; adjust stoichiometry if intermediates persist .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

- Structural Analog Comparison: Compare activity of derivatives (e.g., substitution at methoxyphenyl or indole groups) to identify critical pharmacophores .

- Purity Verification: Re-test compounds using standardized HPLC protocols to rule out impurities .

- Assay Consistency: Validate bioassays (e.g., enzyme inhibition IC) with positive controls and replicate under identical conditions (pH, temperature) .

- Binding Affinity Studies: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions .

Advanced: What strategies are effective for identifying biological targets of this compound?

Methodological Answer:

- Molecular Docking: Screen against databases (e.g., Protein Data Bank) to predict interactions with kinases or GPCRs, focusing on hydrogen bonding with the pyridazinone oxygen .

- SPR Biosensing: Immobilize candidate proteins (e.g., PDE4 enzymes) to measure real-time binding kinetics .

- Gene Knockdown Studies: Use siRNA silencing in cell-based assays to correlate target gene expression with observed bioactivity .

Basic: What key functional groups influence the compound’s pharmacological activity?

Methodological Answer:

- Indole Moiety: Facilitates π-π stacking with aromatic residues in target proteins (e.g., serotonin receptors) .

- Pyridazinone Ring: The 6-oxo group acts as a hydrogen bond acceptor, critical for enzyme inhibition (e.g., phosphodiesterases) .

- Methoxyphenyl Group: Enhances lipophilicity and membrane permeability; ortho/meta substitution affects target selectivity .

Advanced: How to assess the compound’s stability under physiological conditions?

Methodological Answer:

- Stress Testing: Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours; monitor degradation via HPLC .

- Photostability: Expose to UV light (ICH Q1B guidelines) and quantify decomposition products using LC-MS .

- Thermal Analysis: Differential scanning calorimetry (DSC) determines melting points and polymorphic stability .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Substituent Variation: Synthesize analogs with modified methoxy positions (e.g., 3-methoxy vs. 4-methoxy) or halogen substitutions .

- Bioactivity Profiling: Test analogs in enzyme inhibition (e.g., PDE4B IC) or cell viability assays (e.g., cancer cell lines) .

- Computational Modeling: Use QSAR (Quantitative SAR) to correlate electronic (HOMO/LUMO) or steric parameters (logP) with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.